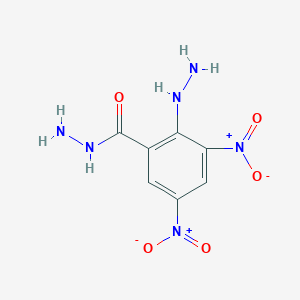

2-Hydrazinyl-3,5-dinitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3,5-dinitrobenzohydrazide, commonly known as DNPH, is a chemical compound used in scientific research for various purposes. DNPH is a yellow to orange crystalline powder that is slightly soluble in water and soluble in organic solvents. It is a reagent used in analytical chemistry to detect the presence of carbonyl compounds in a sample. DNPH reacts with carbonyl compounds to form a derivative that can be easily measured using spectrophotometry.

Scientific Research Applications

Organic Synthesis Applications

- Reagent for Carbonyl Groups: 3,5-Dinitrobenzoic hydrazide, a related compound, has been synthesized and used as a new reagent for the carbonyl group, reacting readily with various aldehydes and ketones for the preparation of characteristic derivatives of these substances (Kuznetsov, Komarova, & Safronova, 1963).

Analytical Chemistry Applications

- Precolumn Derivatization Reagent: A unique acid hydrazide, characterized by a benzothiazole structure conjugated to an oxazoline moiety, has been synthesized and examined as a precolumn derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), allowing rapid assays with satisfactory separability and sensitivity (Saito et al., 1995).

Pharmacology and Medicinal Chemistry Applications

- Antimicrobial Agents: Synthesis of formazans from Mannich bases as antimicrobial agents has been explored, showing moderate activity against bacterial and fungal strains, highlighting the potential use of hydrazide derivatives in antimicrobial research (Sah et al., 2014).

Materials Science Applications

- High-Energy Materials: The creation of energetic salts based on hydrazide derivatives for use as explosives or propellants is an emerging field, demonstrating the versatility of these compounds in synthesizing high-performance energetic materials with desirable detonation properties (Zhang et al., 2016).

Molecular Recognition and Supramolecular Chemistry

- Saccharide Recognition: The synthesis and characterization of hydrogen bonding-driven hydrazide foldamers for the recognition of alkyl saccharides in chloroform have been documented, showcasing the application of hydrazide derivatives in molecular recognition and supramolecular chemistry (Hou et al., 2004).

Properties

IUPAC Name |

2-hydrazinyl-3,5-dinitrobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O5/c8-10-6-4(7(14)11-9)1-3(12(15)16)2-5(6)13(17)18/h1-2,10H,8-9H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDHDRAEQSDWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NN)NN)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)

![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)

![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)